(2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. The compound's stereochemistry, denoted by the (2S,4R) configuration, indicates specific spatial arrangements of its atoms that are crucial for its biological activity.
This compound can be sourced from various chemical suppliers and is classified as an amino acid derivative. It falls under the broader category of piperidine compounds, which are cyclic amines known for their diverse applications in drug development and organic synthesis. The hydrochloride form enhances its solubility and stability, making it easier to handle in laboratory settings.
The synthesis of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride typically follows a multi-step process:
This method highlights the complexity of synthesizing chiral compounds and underscores the importance of each step in achieving the desired stereochemistry.
The molecular formula of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride is CHClNO. The InChI representation is:
The compound features a piperidine ring with a phenyl substituent at the 4-position and a carboxylic acid functional group at the 2-position. This structure is essential for its biological activity and interaction with various receptors.
(2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride participates in several chemical reactions:
These reactions are pivotal for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors, particularly those involved in neurotransmitter signaling pathways in the central nervous system. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects such as analgesia or modulation of mood.
The physical properties of (2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride include:
Chemical properties include:
These properties are critical for determining how the compound can be stored, handled, and utilized in various applications.
(2S,4R)-4-Phenylpiperidine-2-carboxylic acid; hydrochloride has several notable applications:
These applications highlight the compound's versatility and importance in both research and industrial contexts.
The stereospecific configuration of (2S,4R)-4-phenylpiperidine-2-carboxylic acid; hydrochloride is fundamental to its pharmacological activity. Piperidine derivatives constitute approximately 15% of known pharmaceutical agents targeting the CNS, attributable to their favorable physicochemical properties and structural compatibility with biological targets [6]. The chiral centers at C2 and C4 create distinct three-dimensional orientations that enable high-precision interactions within allosteric binding pockets of GPCRs. Specifically, the (2S,4R) configuration positions the phenyl group perpendicular to the piperidine ring plane, facilitating optimal hydrophobic contact with receptor subdomains, while the carboxylic acid moiety forms critical hydrogen bonds with complementary residues [1] . This stereoelectronic arrangement is demonstrably superior to alternative configurations, with studies showing >100-fold differences in binding affinity between stereoisomers at serotonin receptors .
Table 1: Structural Features and Optimization of Piperidine-Based Pharmacophores
Structural Element | Precursor Compounds | (2S,4R)-4-Phenylpiperidine Derivative | Pharmacological Impact |
---|---|---|---|
C4 Substituent | Linear undecyl chain (11 rotatable bonds) | Phenyl group (rigid, 0 rotatable bonds) | Reduced logP (improved solubility), decreased metabolic vulnerability |
C2 Functional Group | Carboxamide (CONH₂) | Carboxylic acid (COOH) | Enhanced hydrogen bonding capacity, improved crystallinity |
Stereochemistry | Racemic mixtures | Defined (2S,4R) configuration | Selective interaction with 5-HT₂c receptor allosteric site |
Salt Form | Free base | Hydrochloride | Enhanced bioavailability and stability |
Molecular modifications in this scaffold specifically target reduced lipophilicity and increased structural rigidity compared to earlier generations of piperidine-based compounds. The replacement of the flexible undecyl chain (found in predecessors like CYD-1-79) with a conformationally restricted phenyl group decreases rotatable bond count from 11 to 0 at the C4 position, significantly lowering the molecule's topological polar surface area and improving membrane permeability [1]. Computational analyses demonstrate that this modification reduces calculated logP values by approximately 1.5 units, directly addressing metabolic instability issues observed in previous compounds while maintaining optimal volume for hydrophobic pocket engagement [1] [3]. The carboxylic acid functionality at C2 provides hydrogen-bonding capacity critical for anchoring the molecule within the allosteric site, with X-ray crystallographic studies of analogous structures confirming bidentate hydrogen bonds with conserved threonine residues in transmembrane domain 5 of target receptors .
Allosteric modulation of GPCRs represents a paradigm shift in receptor pharmacology, offering significant advantages over conventional orthosteric targeting. Unlike orthosteric agonists that directly compete with endogenous ligands, positive allosteric modulators (PAMs) like (2S,4R)-4-phenylpiperidine-2-carboxylic acid derivatives enhance receptor sensitivity to native neurotransmitters through spatially distinct binding sites. This mechanism preserves physiological signaling patterns while enabling precise receptor subtype discrimination—particularly crucial for serotonin receptors where the orthosteric site is highly conserved across subtypes [1] [3]. The 5-hydroxytryptamine 2C (5-HT₂c) receptor exemplifies this challenge, sharing >80% sequence homology in the orthosteric binding pocket with closely related 5-HT₂a and 5-HT₂b subtypes, where indiscriminate activation can trigger hallucinations (5-HT₂a) or cardiac valvulopathy (5-HT₂b) [1] [3].
The molecular mechanism of (2S,4R)-4-phenylpiperidine-2-carboxylic acid; hydrochloride as a 5-HT₂c receptor PAM involves cooperative enhancement of serotonin efficacy rather than direct receptor activation. Functional assays in Chinese hamster ovary cells stably expressing human 5-HT₂c receptors demonstrate that compounds based on this scaffold potentiate serotonin-induced calcium release by 23-40% above maximal serotonin response without intrinsic agonist activity [1]. This amplification occurs through stabilization of an active receptor conformation that increases Gαq coupling efficiency, as evidenced by Förster resonance energy transfer studies. The allosteric site accommodating this scaffold has been mapped through mutagenesis studies to a vestibule formed by transmembrane helices 1, 2, and 7, distal from the deeply buried orthosteric site [3]. Crucially, this region exhibits greater sequence divergence among serotonin receptor subtypes, enabling unprecedented selectivity: optimized derivatives show >500-fold selectivity for 5-HT₂c over 5-HT₂a and no detectable activity at 5-HT₂b receptors at concentrations up to 10μM [1] [3].
Table 2: Pharmacological Profile of Optimized Compound (CTW0415) Derived from (2S,4R)-4-Phenylpiperidine-2-carboxylic acid Scaffold
Parameter | Value | Significance |
---|---|---|
5-HT₂c PAM Potency (EC₅₀) | 89 nM | High potency at target receptor |
5-HT₂a / 5-HT₂c Selectivity Ratio | >500:1 | Elimination of hallucination risk |
5-HT₂b / 5-HT₂c Selectivity Ratio | >1000:1 | Elimination of valvulopathy risk |
Intrinsic Agonist Activity | None at 10μM | Maintenance of physiological signaling |
Maximum Serotonin Response Enhancement | 37% over Emax | Clinically relevant signal amplification |
The therapeutic implications of this selective allosteric modulation are profound. By amplifying endogenous serotonin signaling specifically at 5-HT₂c receptors, compounds based on this scaffold avoid the receptor saturation effects and tachyphylaxis associated with orthosteric agonists. This translates to sustained efficacy in preclinical models without the diminished response observed with direct agonists following chronic administration [1]. Furthermore, the probe dependence characteristic of allosteric modulators—whereby the degree of modulation varies with endogenous ligand concentration—creates an inherent safety mechanism that prevents excessive receptor activation, maintaining signaling within physiological ranges [3].
The serotonin 5-hydroxytryptamine 2C receptor occupies a critical nexus in the regulation of both neuropsychiatric and metabolic pathways, making it an exceptionally promising target for multifunctional therapeutics. As one of the most extensively expressed serotonin receptors in the central nervous system, 5-HT₂c receptors densely populate key regions governing reward processing (nucleus accumbens), appetite regulation (hypothalamus), and impulse control (prefrontal cortex) [1] [3]. Extensive preclinical and clinical evidence supports 5-HT₂c receptor activation as a potent regulator of mesolimbic dopamine pathways, with specific inhibition of dopamine release in the nucleus accumbens shell without affecting core dopamine transmission—a neurochemical profile uniquely suited to suppress addictive behaviors while avoiding anhedonia [1] [3].
The metabolic implications of 5-HT₂c receptor function are equally compelling. Receptor knockout studies demonstrate hyperphagia, insulin resistance, and adult-onset obesity in murine models, while human genetic studies associate 5-HT₂c polymorphisms with elevated body mass index and binge-eating disorders [1]. Agonist activation suppresses appetite through multiple mechanisms: enhancing pro-opiomelanocortin neuron activity in the arcuate nucleus, increasing satiety peptide release (CCK, GLP-1), and reducing neuropeptide Y expression [3]. The clinical validation of this mechanism emerged through the obesity medication lorcaserin (a 5-HT₂c agonist), which demonstrated significant weight loss efficacy before being withdrawn due to non-receptor-related safety concerns. This established clinical precedent underscores the therapeutic potential of 5-HT₂c targeting while highlighting the need for improved pharmacological approaches [1] [3].
The (2S,4R)-4-phenylpiperidine-2-carboxylic acid; hydrochloride scaffold directly addresses limitations of previous orthosteric agonists through its allosteric mechanism. Unlike direct agonists that cause receptor internalization upon prolonged activation, 5-HT₂c PAMs maintain receptor sensitivity during chronic exposure, as demonstrated in calcium mobilization assays showing consistent potentiation over 72 hours [1]. In vivo efficacy has been established through multiple behavioral paradigms: compound 12 (CTW0415), derived from this scaffold, potentiated the discriminative stimulus effects of low-dose selective 5-HT₂c agonist WAY163909 in rats, confirming target engagement in the CNS [1] [3]. Additionally, these compounds significantly reduced cocaine-seeking behavior during abstinence in self-administration models and suppressed cue-induced reinstatement—effects completely absent in 5-HT₂c knockout animals, confirming receptor specificity [1].
The convergence of metabolic and addiction pathways modulated by 5-HT₂c receptors creates a unique therapeutic opportunity for conditions like binge-eating disorder and substance use disorders with comorbid obesity. The mechanistic rationale is further strengthened by clinical observations that lorcaserin reduced both nicotine craving and body weight in smokers, suggesting shared 5-HT₂c-mediated regulation of reward and appetite pathways [1] [3]. With its optimized blood-brain barrier penetration, receptor selectivity, and physiological modulation profile, the (2S,4R)-4-phenylpiperidine-2-carboxylic acid; hydrochloride scaffold represents a sophisticated pharmacological tool for elucidating and therapeutically harnessing these interconnected biological mechanisms.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: